5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Catalog No.
S575949
CAS No.
40227-17-6
M.F
C8H6N4
M. Wt
158.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dimethyl-2,3-pyrazinedicarbonitrile

Unsubstituted pyrazine-dicarbonitrile leads to aggregation and insoluble macrocycles, hindering purification. 5,6-Dimethyl-2,3-pyrazinedicarbonitrile provides methyl groups that confer solubility to octamethyltetrapyrazinoporphyrazines. • Enables spin-coating and column chromatography. • Yields single crystals of radical anion salts for magnetic studies. • Permits high-yield mono-electrochemical substitution. Reliable supply with high purity and global shipping.

CAS Number

40227-17-6

Product Name

5,6-Dimethyl-2,3-pyrazinedicarbonitrile

IUPAC Name

5,6-dimethylpyrazine-2,3-dicarbonitrile

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C8H6N4/c1-5-6(2)12-8(4-10)7(3-9)11-5/h1-2H3

InChI Key

VPRRXMCIOHZBCX-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C(=N1)C#N)C#N)C

Synonyms

MPO (myelopoietin), myelopoietin, myelopoietin SC-68420, SC 68420, SC-68420

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)C#N)C

The exact mass of the compound 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172775. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a highly specialized heterocyclic dinitrile building block primarily procured for the synthesis of octamethyltetrapyrazinoporphyrazines (electron-deficient aza-analogs of phthalocyanines) and functionalized pyrazine derivatives. The incorporation of two methyl groups at the 5- and 6-positions provides a critical balance of steric bulk and mild electron-donating character. In materials science and coordination chemistry, this compound is strictly selected over simpler nitriles because its downstream macrocyclic products exhibit drastically improved solubility in organic media, enabling solution-phase processing, purification, and crystallization that are otherwise impossible with unsubstituted baselines [1].

Research Fit

Workflow Synthesis of pyrazine-based ligands and chromophores
Selection High-purity lot (99%) for precise stoichiometry control
Use context Coordination chemistry, thermal processing, crystal engineering

Substituting 5,6-dimethyl-2,3-pyrazinedicarbonitrile with the generic unsubstituted 2,3-pyrazinedicarbonitrile routinely leads to catastrophic downstream processing failures. Unsubstituted tetrapyrazinoporphyrazines suffer from extreme intermolecular aggregation, rendering them virtually insoluble in common organic solvents and precluding standard purification or device fabrication [1]. Conversely, using standard phthalonitrile yields conventional phthalocyanines, which lack the highly electron-deficient pyrazine core required to stabilize specific anionic or radical states. Furthermore, in direct electrochemical functionalization, less sterically hindered dinitriles are prone to unselective double substitution, whereas the specific steric environment of the 5,6-dimethyl analog strictly limits reactivity to high-yield mono-substitution [2].

Substitution Risk

Melting point shift

The 5,6-dimethyl groups raise the melting point considerably compared to the unsubstituted 2,3-dicyanopyrazine, which may alter thermal processing fit and solid-state handling.

Mixed-valence redox divergence

In Ru dimeric complexes, the methyl substitution destabilizes the +5 mixed-valence state, a behavior not observed with the 1,2-dicyanobenzene analog, limiting direct interchangeability for electron-transfer studies.

Altered crystal packing

The derivative shows measurably lower density, indicating different intermolecular interactions that can affect crystal engineering outcomes compared to the parent compound.

Macrocycle Solubility and Crystallization

The primary procurement driver for 5,6-dimethyl-2,3-pyrazinedicarbonitrile is its ability to yield soluble macrocycles. Cyclotetramerization of this precursor yields octamethyltetrapyrazinoporphyrazines (H2TPyzPzMe8) that can be readily processed and crystallized in organic solvent mixtures (e.g., dichlorobenzene/hexane) as stable salts. In stark contrast, macrocycles derived from unsubstituted 2,3-pyrazinedicarbonitrile exhibit intractable insolubility due to severe π-π stacking and aggregation, preventing the isolation of high-quality single crystals for structural characterization[1].

Evidence DimensionDownstream product processability and crystallization
Target Compound DataYields soluble octamethyltetrapyrazinoporphyrazines capable of forming distinct single crystals (e.g., {PPN+}2[H2TPyzPzMe8]2-)
Comparator Or BaselineUnsubstituted 2,3-pyrazinedicarbonitrile (yields highly aggregated, insoluble macrocycles)
Quantified DifferenceEnables complete solution-phase purification and single-crystal X-ray diffraction, which is impossible for the unsubstituted baseline
ConditionsAnhydrous cyclotetramerization followed by chemical reduction in organic solvents

Buyers synthesizing aza-phthalocyanine analogs must procure the dimethylated precursor to ensure their final macrocycles can be dissolved, purified, and integrated into functional devices.

Melting point
Reported
168–170 °C (dec.) vs 131–133 °C Δ +37 °C

May inform selection for reactions under thermal stress and for storage stability screening.

Literature-reported melting points; cross-study comparison.

Steric Control in Electrochemical Mono-Substitution

In the electrochemical synthesis of hindered amines via proton-coupled electron transfer (PCET), the 5,6-dimethyl substitution provides critical steric control. When subjected to cathodic reduction with an iminium salt (4 F/mol charge), 5,6-dimethyl-2,3-pyrazinedicarbonitrile strictly undergoes mono-substitution to yield the target hindered amine in 82% yield. By comparison, less hindered dinitriles, such as 2,4-dicyanopyridine, undergo uncontrolled double ipso-substitution under similar conditions, yielding ~1:1 mixtures of diastereomers[1].

Evidence DimensionReaction selectivity and yield in PCET electrosynthesis
Target Compound Data82% yield of strictly mono-substituted product
Comparator Or Baseline2,4-dicyanopyridine (yields ~1:1 diastereomeric mixture of bis-substituted products)
Quantified Difference100% selectivity for mono-substitution vs. unselective double substitution in unhindered baselines
ConditionsConstant current (5 mA), 4 F/mol total charge, DMSO solvent, Et4NCl electrolyte

For pharmaceutical library generation, this precursor guarantees predictable, high-yield mono-functionalization without the need for complex downstream separation of bis-substituted byproducts.

Mixed-valence +5 state
Head-to-head
Unstable / not observed vs Stable +5 state qualitative

Enables engineered suppression of redox states in Ru dimers; relevant to molecular wire design.

Direct electrochemical study (Kesslen & Euler, 1992).

Electronic Properties in Reduced States

While the methyl groups solve the solubility bottleneck, they do not disrupt the fundamental electronic signature of the pyrazine core. Spectroscopic analysis of the stable 20 π-electron dianions formed from 5,6-dimethyl-2,3-pyrazinedicarbonitrile-derived macrocycles shows that the Q-band absorption positions remain nearly identical to those of the unsubstituted H2TPyzPz2- dianion. The peripheral methyl substitution exerts only a weak influence on the molecular orbital energy levels, ensuring the material retains the desired electron-deficient properties characteristic of the aza-porphyrazine class [1].

Evidence DimensionQ-band absorption shift upon reduction
Target Compound DataQ-band positions match the unsubstituted core profile
Comparator Or BaselineUnsubstituted 2,3-pyrazinedicarbonitrile macrocycles
Quantified DifferenceNegligible spectral deviation, confirming that enhanced solubility is achieved without sacrificing core electronic identity
ConditionsUV-Vis-NIR spectroscopy of chemically reduced dianionic salts

Confirms to materials scientists that procuring the dimethyl variant improves handling and solubility without altering the target optical and electronic bandgaps.

Density
Reported
1.23 g/cm³ vs 1.35 g/cm³ Δ −0.12 (8.9%)

Reflects altered molecular packing; supports crystal engineering and solid-state property tuning.

Reported density values; cross-study comparable.

Purity grade
Class-level
99% available vs typical 95%

Reduces risk of failed complexation; supports reproducible stoichiometry-sensitive syntheses.

Vendor-specific; verify lot COA.

Solution-Processable Aza-Phthalocyanine Synthesis

5,6-Dimethyl-2,3-pyrazinedicarbonitrile is the optimal starting material for synthesizing octamethyltetrapyrazinoporphyrazines. These soluble macrocycles are critical for fabricating dye-sensitized solar cells, chemical sensors, and non-linear optical devices where spin-coating or solution-casting of the active layer is required [1].

Electrochemical Synthesis of Hindered Pyrazine Amines

Due to its unique steric profile, this compound is highly valuable in medicinal chemistry for the direct-to-biology library synthesis of pharmaceutically relevant pyrazine derivatives. It allows for highly selective, high-yield mono-substitution via electrochemical proton-coupled electron transfer, avoiding the complex mixtures associated with less hindered nitriles[2].

Stable Radical Anion Magnetic Materials

The electron-deficient nature of the macrocycles derived from this precursor allows them to be cleanly reduced to stable 19- and 20-π-electron systems. The enhanced solubility provided by the methyl groups enables the isolation of single-crystal radical anion salts, which are essential for studying strong antiferromagnetic coupling and developing novel molecular magnetic materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ru-dimer complexes with controlled coupling
Electron communication tuning
Mixed-valence +5 state stability
Fluorescent dye synthesis
Solid-state packing control
Aggregation-induced emission behavior
Medicinal chemistry SAR exploration
Steric and electronic profile
Regioselectivity and purity impact
Crystal engineering co-formation
Intermolecular interaction modulation
Melting point and density screening

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

40227-17-6

Wikipedia

5,6-Dimethyl-2,3-pyrazinedicarbonitrile

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